1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound characterized by the molecular formula C16H32N2Sn. This compound is a derivative of imidazole, which is a five-membered aromatic ring containing two nitrogen atoms. The unique feature of this compound is the presence of a tributylstannyl group attached to the imidazole ring, significantly influencing its chemical properties and reactivity. The tributylstannyl group enhances the compound's ability to participate in various
Currently, there is no documented information on the specific mechanism of action of MeSnIm in any biological or chemical system.
Organotin compounds like MeSnIm can exhibit various hazards:
1-Methyl-5-(tributylstannyl)-1H-imidazole is a stannane derivative of imidazole. Stannanes are organometallic compounds containing tin-carbon bonds. This specific compound finds use as a coupling reagent in organic synthesis. Coupling reactions form new carbon-carbon bonds between two molecules. 1-Methyl-5-(tributylstannyl)-1H-imidazole participates in Stille coupling reactions, which involve the coupling of an alkyl halide or pseudohalide with an organostannane reagent.
Here are some examples of research articles describing the use of 1-Methyl-5-(tributylstannyl)-1H-imidazole in Stille couplings:
Here is an example of a research article exploring the biological properties of 1-Methyl-5-(tributylstannyl)-1H-imidazole derivatives:
The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. A common method includes:
1-Methyl-5-(tributylstannyl)-1H-imidazole has several applications in synthetic organic chemistry, particularly due to its ability to participate in coupling reactions. It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The unique properties imparted by the tributylstannyl group make it a valuable intermediate in various chemical transformations.
While specific studies on the interactions of 1-Methyl-5-(tributylstannyl)-1H-imidazole with biological targets are scarce, its structural features suggest potential interactions through hydrogen bonding and π-π stacking with enzymes or receptors. Further research would be necessary to elucidate its precise biological interactions and mechanisms of action.
Several compounds share structural similarities with 1-Methyl-5-(tributylstannyl)-1H-imidazole:
The uniqueness of 1-Methyl-5-(tributylstannyl)-1H-imidazole lies in the specific positioning of the tributylstannyl group on the imidazole ring, which influences its reactivity profile. Compared to similar compounds, it offers distinct advantages in synthetic applications, particularly in forming carbon-carbon bonds through coupling reactions. This positioning allows for enhanced reactivity and selectivity in various chemical transformations, making it a valuable tool in organic synthesis.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard